oxazoles

Oxazoles are a class of heterocyclic compounds featuring a five-membered ring structure containing one oxygen and one nitrogen atom, typically in the 1,3-position. These molecules exhibit diverse chemical properties due to their unique electronic configurations and structural rigidity. Oxazoles find applications across various fields including pharmaceuticals, agrochemicals, and organic synthesis.

In pharmaceutical research, oxazoles are of significant interest owing to their ability to modulate multiple biological targets, making them attractive as potential drug candidates. Their pharmacological activities can include antifungal, antibacterial, anticancer, and anti-inflammatory properties. The substituents on the ring can greatly influence these activities, allowing for fine-tuning of their therapeutic profiles.

In agrochemicals, oxazoles serve as herbicides or fungicides due to their selective toxicity towards plants and fungi. Their structure enables them to interact effectively with cellular targets, disrupting normal biological processes in pests.

Oxazoles are also crucial intermediates in organic synthesis, facilitating the construction of complex molecular structures through various functional group transformations. The versatility of oxazoles makes them indispensable tools for chemists aiming to synthesize diverse compounds efficiently.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

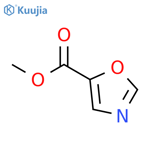

|

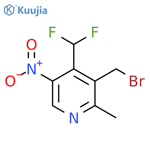

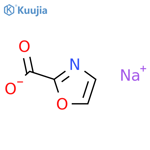

Sodium oxazole-2-carboxylate | 1255098-88-4 | C4H2NO3-.Na+ |

|

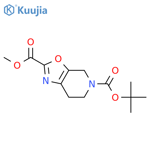

5-tert-butyl 2-methyl 4H,5H,6H,7H-[1,3]oxazolo[5,4-c]pyridine-2,5-dicarboxylate | 259809-74-0 | C13H18N2O5 |

|

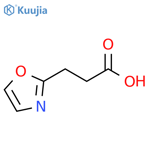

3-(1,3-oxazol-2-yl)propanoic acid | 1092297-60-3 | C6H7NO3 |

|

2-Methylamino-oxazole | 99170-93-1 | C4H6N2O |

|

tert-Butyl (oxazol-5-ylmethyl)carbamate | 209589-20-8 | C9H14N2O3 |

|

2(3H)-Oxazolethione, 5-methyl- | 56750-14-2 | C4H5NOS |

|

5-ethyl-1,3-oxazole | 32999-02-3 | C5H7NO |

|

ethyl 2-(1,3-oxazol-2-yl)acetate | 1060814-76-7 | C7H9NO3 |

|

Methyl Oxazole-5-carboxylate | 121432-12-0 | C5H5NO3 |

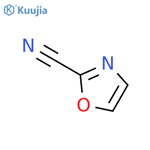

|

2-oxazolecarbonitrile | 68776-60-3 | C4H2N2O |

Literatura relevante

-

Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

-

4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300

Proveedores recomendados

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados